molecular formula C9H7N3O2 B1328877 2-(1H-Imidazol-1-yl)isonicotinic acid CAS No. 914637-28-8

2-(1H-Imidazol-1-yl)isonicotinic acid

Cat. No. B1328877
M. Wt: 189.17 g/mol
InChI Key: XVLXZHOMEIHQBJ-UHFFFAOYSA-N
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Patent
US08877922B2

Procedure details

To a solution of 2-bromoisonicotinic acid (1.87 g, 9.26 mmol), 1H-imidazole (573 mg, 8.42 mmol) and Cs2CO3 (6.03 g, 18.5 mmol) in DMSO (18.6 mL), was added CuI (176 mg, 0.926 mmol). The mixture was heated to 125° C., stirred for 18 hours, cooled to room temperature, filtered and purified by preparative HPLC (10-90% acetonitrile in water) to give the title compound as a light pink solid (1.72 g, 98%). MS 190 (MH+).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
solvent
Reaction Step One
Name
Quantity
176 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O.[Cu]I>[N:11]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=2)[C:5]([OH:7])=[O:6])[CH:15]=[CH:14][N:13]=[CH:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CN1
Name
Quantity
573 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
18.6 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
176 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (10-90% acetonitrile in water)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.